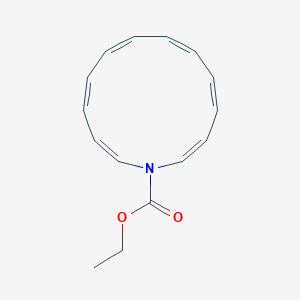
Methanesulfonanilide, 4'-(4-methyl-9-acridinylamino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanesulfonanilide, 4’-(4-methyl-9-acridinylamino)-, is an organic compound belonging to the class of acridines. Acridines are known for their tricyclic structure, consisting of two benzene rings joined by a pyridine ring. This compound is notable for its applications in various scientific fields, particularly in medicinal chemistry due to its potential antitumor properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonanilide, 4’-(4-methyl-9-acridinylamino)-, typically involves the reaction of 4-methyl-9-acridinylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Methanesulfonanilide, 4’-(4-methyl-9-acridinylamino)-, undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions typically involve agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Methanesulfonanilide, 4’-(4-methyl-9-acridinylamino)-, has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its antitumor properties, particularly in the treatment of melanoma and leukemia.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The compound exerts its effects primarily through interaction with DNA. It intercalates between DNA base pairs, disrupting the DNA structure and inhibiting the replication and transcription processes. This mechanism is particularly effective in rapidly dividing cells, making it a potential antitumor agent .
相似化合物的比较
Similar Compounds
- 4’-(9-Acridinylamino)methanesulfonanilide
- Methanesulfonamide, N-(4-(9-acridinylamino)phenyl)-
- SN-11838
Uniqueness
Methanesulfonanilide, 4’-(4-methyl-9-acridinylamino)-, is unique due to its specific structural modifications that enhance its binding affinity to DNA and its potential antitumor activity. Compared to similar compounds, it shows higher efficacy in certain biological assays .
属性
CAS 编号 |
53221-79-7 |
|---|---|
分子式 |
C21H19N3O2S |
分子量 |
377.5 g/mol |
IUPAC 名称 |
N-[4-[(4-methylacridin-9-yl)amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C21H19N3O2S/c1-14-6-5-8-18-20(14)23-19-9-4-3-7-17(19)21(18)22-15-10-12-16(13-11-15)24-27(2,25)26/h3-13,24H,1-2H3,(H,22,23) |
InChI 键 |
BGCDRFRIYSWZDU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC2=C(C3=CC=CC=C3N=C12)NC4=CC=C(C=C4)NS(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(Methanesulfonyl)-2-nitrophenyl]acetamide](/img/structure/B14635111.png)
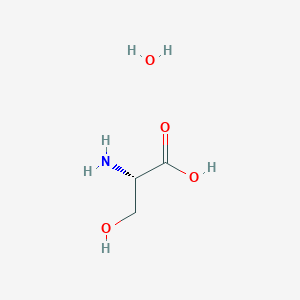
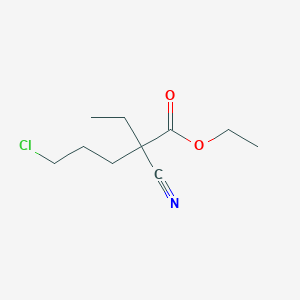

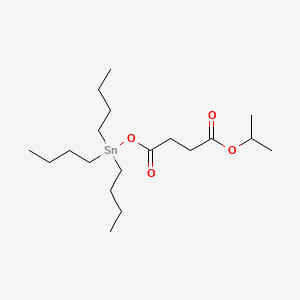
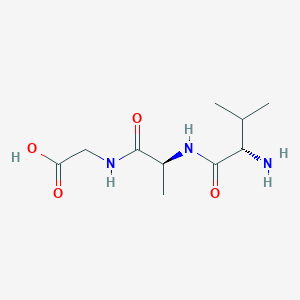
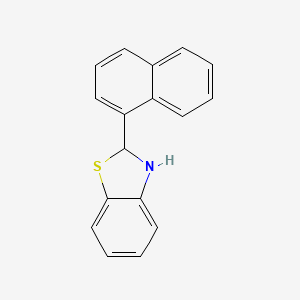

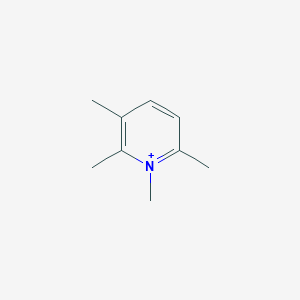
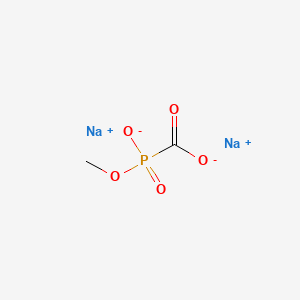
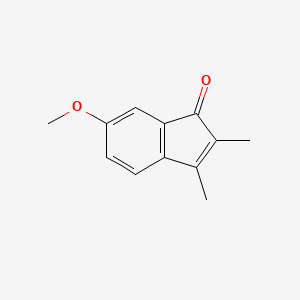
![Ethyl 2-[(4-methylbenzene-1-sulfonyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B14635174.png)
